molecular formula C14H10FN3OS B14169737 6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide CAS No. 623908-05-4

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14169737
CAS No.: 623908-05-4
M. Wt: 287.31 g/mol
InChI Key: OOFNPHFBKPRQNT-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that combines a quinoline core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved through electrophilic substitution reactions using reagents such as fluorine gas or methyl iodide.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Thiazole and Quinoline Cores: The final step involves the coupling of the thiazole ring with the quinoline core through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxamide derivatives.

Scientific Research Applications

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylquinoline-4-carboxamide: Lacks the thiazole ring but shares the quinoline core.

    2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the fluoro group but has the thiazole and quinoline cores.

Uniqueness

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the fluoro group and the thiazole ring, which may contribute to its enhanced biological activity and specificity compared to similar compounds.

Properties

CAS No.

623908-05-4

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

6-fluoro-2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C14H10FN3OS/c1-8-6-11(13(19)18-14-16-4-5-20-14)10-7-9(15)2-3-12(10)17-8/h2-7H,1H3,(H,16,18,19)

InChI Key

OOFNPHFBKPRQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NC3=NC=CS3

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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